

# CAS number for 2-(1H-imidazol-1-yl)ethanamine

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## Compound of Interest

Compound Name:	2-(1H-imidazol-1-yl)ethanamine dihydrochloride
Cat. No.:	B1591731

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An In-depth Technical Guide to 2-(1H-imidazol-1-yl)ethanamine (CAS: 5739-10-6)

## Introduction

2-(1H-imidazol-1-yl)ethanamine, identified by the CAS number 5739-10-6, is a heterocyclic compound featuring a reactive primary amine linked to the N-1 position of an imidazole ring.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This unique structural arrangement makes it a valuable and versatile building block in medicinal chemistry and drug discovery. The imidazole nucleus is a well-recognized pharmacophore present in numerous bioactive molecules and approved therapeutic agents.[\[8\]](#) Its ability to participate in hydrogen bonding and act as a ligand for metal ions contributes to its diverse biological activities.[\[8\]](#)

This guide provides a comprehensive technical overview of 2-(1H-imidazol-1-yl)ethanamine, intended for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, a detailed and validated synthesis protocol, its potential applications as a scaffold in drug design, and essential safety information. The insights provided herein are grounded in established chemical principles and data from authoritative sources to empower researchers in their pursuit of novel therapeutic agents.

## Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its reactivity, solubility, handling, and potential as a drug candidate. The key properties of 2-(1H-imidazol-1-yl)ethanamine are summarized below.

Property	Value	Source
CAS Number	5739-10-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>5</sub> H <sub>9</sub> N <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	111.15 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[6]</a>
Boiling Point	283 °C	<a href="#">[6]</a>
Density	1.15 g/cm <sup>3</sup>	<a href="#">[6]</a>
Flash Point	125 °C	<a href="#">[6]</a>
pKa (Predicted)	7.51 ± 0.10	<a href="#">[6]</a>
LogP (Computed)	-0.1582	<a href="#">[2]</a>
Topological Polar Surface Area (TPSA)	43.84 Å <sup>2</sup>	<a href="#">[2]</a>

The structure consists of two key functional domains: the aromatic imidazole ring and the flexible ethylamine side chain. The imidazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition at biological targets.[\[8\]](#) The primary amine group provides a reactive handle for a wide array of chemical modifications, allowing for the synthesis of diverse compound libraries for screening.

## Synthesis and Purification

The synthesis of 2-(1H-imidazol-1-yl)ethanamine is typically achieved through the N-alkylation of imidazole. This method is reliable and provides a direct route to the target compound.

## Principle of Synthesis: N-Alkylation

The reaction proceeds via a nucleophilic substitution where the deprotonated imidazole nitrogen attacks the electrophilic carbon of an aminoethylating agent, such as 2-chloroethylamine. The use of a strong base is essential to deprotonate the imidazole, thereby activating it as a nucleophile. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous and organic phases, enhancing reaction efficiency.

## Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of 2-(1H-imidazol-1-yl)ethanamine.[9]

### Materials:

- Imidazole (1.0 eq)
- 2-chloroethylamine monohydrochloride (1.1 eq)
- Sodium hydroxide (NaOH) (3.6 eq)
- Tetrabutylammonium hydrogensulfate (TBHS) or similar phase-transfer catalyst (0.04 eq)
- Acetonitrile ( $\text{CH}_3\text{CN}$ )

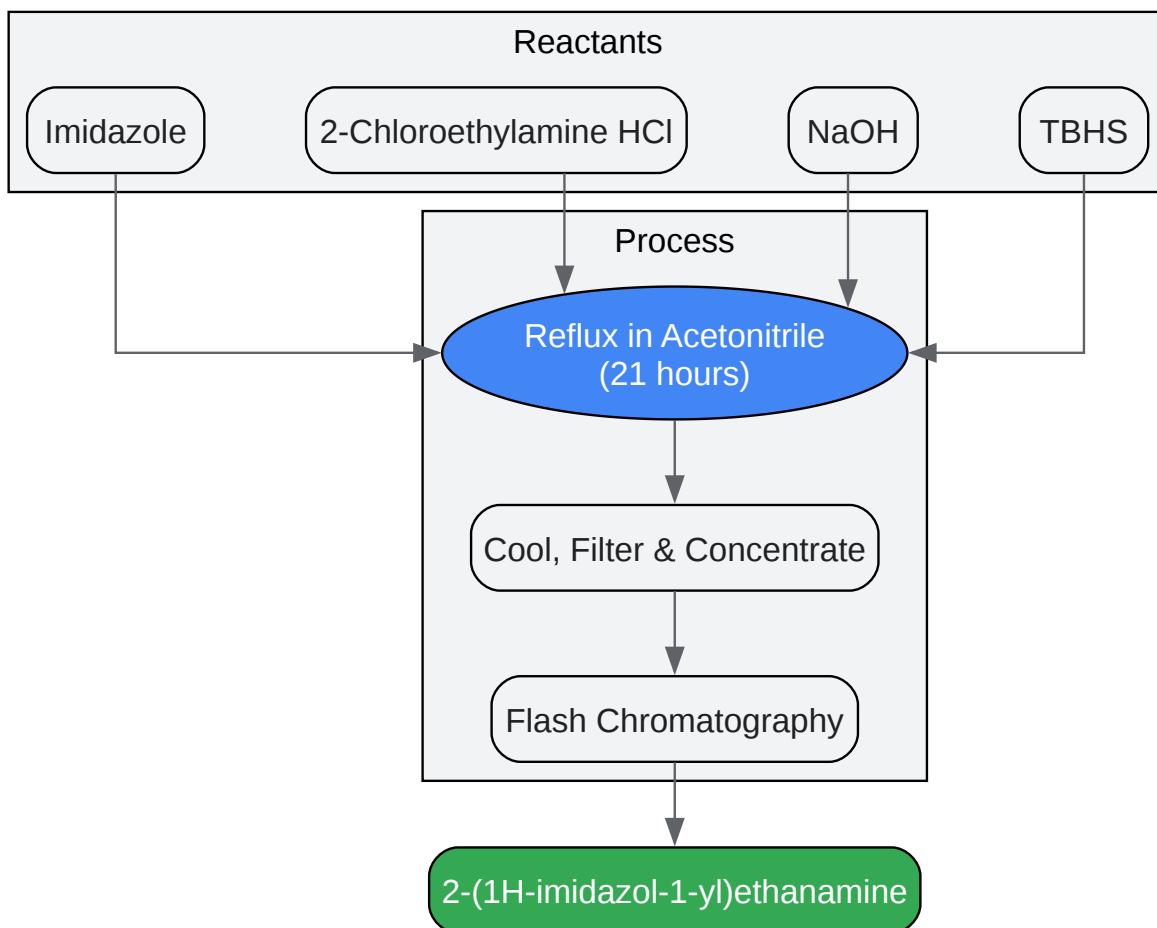
### Experimental Workflow:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine imidazole, 2-chloroethylamine monohydrochloride, sodium hydroxide, and the phase-transfer catalyst in acetonitrile.
- **Reaction Execution:** Heat the mixture to reflux (approximately 82°C) and stir vigorously for 21-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble salts.
- **Concentration:** Concentrate the filtrate under reduced pressure to yield a crude oil.
- **Purification:** Purify the crude product by flash chromatography on silica gel. A gradient elution, for example, from acetonitrile to a 9:1 mixture of acetonitrile and ammonium hydroxide, can be used to isolate the final product.[9] The purified fractions are combined and concentrated to yield 2-(1H-imidazol-1-yl)ethanamine as a pale yellow oil.[9]

## Causality Behind Experimental Choices

- Excess Alkylating Agent: A slight excess of 2-chloroethylamine hydrochloride is used to ensure the complete consumption of the starting imidazole.
- Strong Base (NaOH): Sodium hydroxide serves two purposes: it deprotonates the imidazole ring, making it nucleophilic, and it neutralizes the hydrochloride salt of the alkylating agent, liberating the free amine.
- Phase-Transfer Catalyst (TBHS): This catalyst is crucial for shuttling the hydroxide ions from the solid or aqueous phase into the organic phase (acetonitrile), where the reaction occurs, thereby accelerating the rate of N-alkylation.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of 2-(1H-imidazol-1-yl)ethanamine.

## Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 2-(1H-imidazol-1-yl)ethanamine is limited, its structure provides a strong rationale for its use as a scaffold in drug development. The imidazole moiety is a privileged structure in medicinal chemistry, found in drugs targeting a wide range of diseases.<sup>[8]</sup>

### Structural Analogy to Histamine and Receptor Modulation

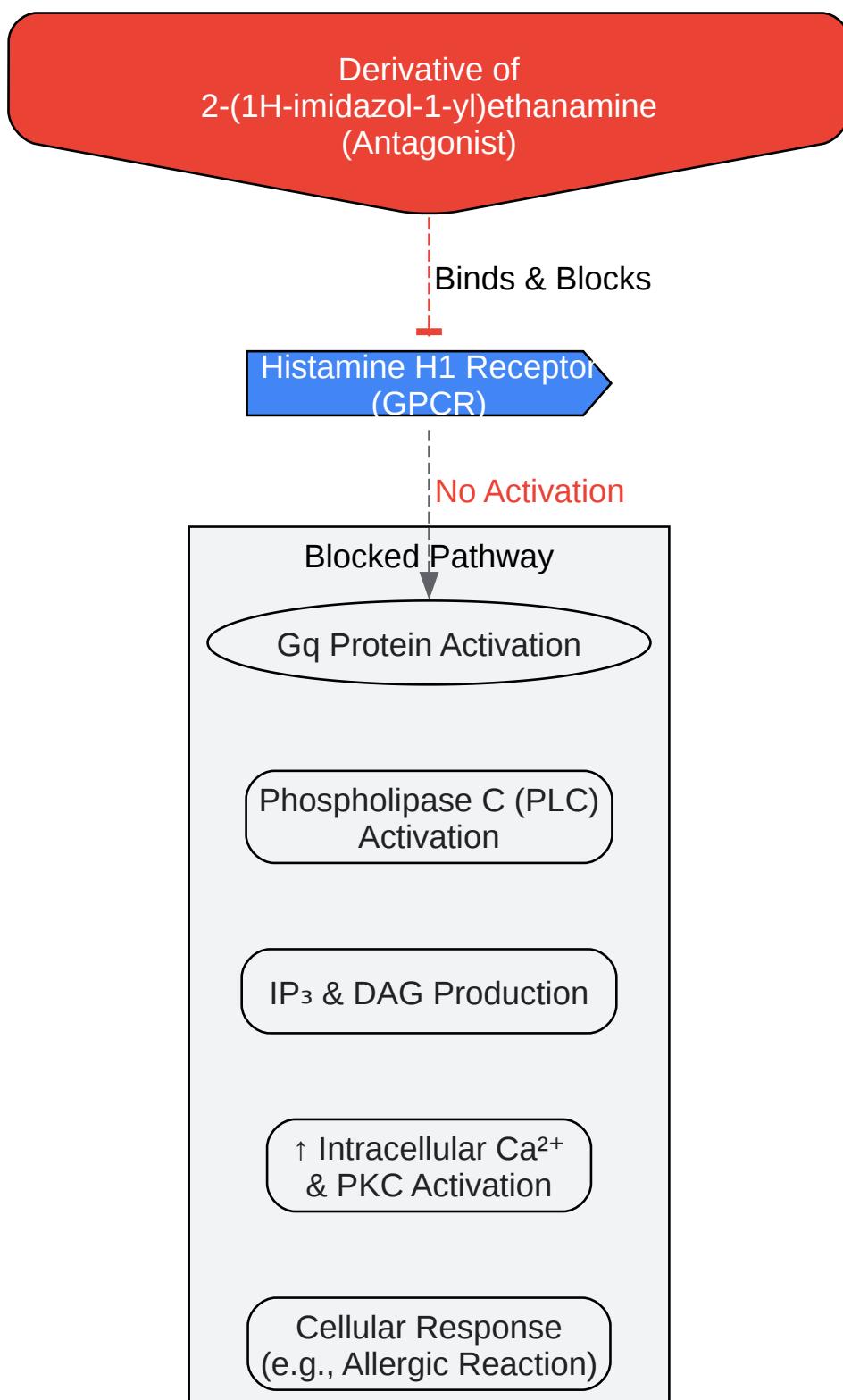
2-(1H-imidazol-1-yl)ethanamine is a structural isomer of histamine [2-(1H-imidazol-4-yl)ethanamine], a critical neurotransmitter and mediator of immune responses.<sup>[10]</sup> Histamine exerts its effects by binding to four subtypes of G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.<sup>[11]</sup> Due to this structural similarity, this compound and its derivatives are logical candidates for investigation as modulators of histamine receptors, which are targets for therapies in allergy, gastric acid disorders, and neurological conditions.<sup>[11][12]</sup>

### Scaffold for Kinase Inhibitor Development

The imidazole-ethanamine framework is also a valuable scaffold for developing inhibitors of protein kinases. For instance, analogs of 2-(1H-imidazol-4-yl)ethanamine have been successfully incorporated into inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key target in oncology.<sup>[13][14]</sup> The primary amine of 2-(1H-imidazol-1-yl)ethanamine serves as an ideal attachment point for building out larger molecules designed to fit into the ATP-binding pocket of various kinases.

### Conceptual Signaling Pathway Interaction

Derivatives of 2-(1H-imidazol-1-yl)ethanamine could potentially act as antagonists at GPCRs like the histamine H1 receptor. An antagonist would bind to the receptor but fail to elicit the downstream signaling cascade typically initiated by the endogenous ligand (e.g., histamine).



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Caption: Conceptual blockade of a GPCR signaling pathway by a derivative.

## Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

- Hazard Identification: According to the Globally Harmonized System (GHS) classifications, 2-(1H-imidazol-1-yl)ethanamine is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[4][15]
- Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.
- First Aid Measures:
  - If on skin: Wash with plenty of water. If irritation occurs, seek medical help.[4]
  - If in eyes: Rinse immediately and continuously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical help.[4]
  - If inhaled: Move the person to fresh air and ensure they are comfortable for breathing.[4]
- Storage: Store the compound in a tightly closed container in a well-ventilated, dark place under an inert atmosphere at room temperature.[6]

## Conclusion

2-(1H-imidazol-1-yl)ethanamine (CAS: 5739-10-6) is a foundational chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis, combined with the proven pharmacological importance of the imidazole scaffold, makes it an attractive starting point for developing novel therapeutics. Its structural relationship to histamine suggests a clear path for investigating its role in modulating key GPCRs, while its reactive amine handle allows for its incorporation into diverse molecular designs targeting a wide array of biological targets. This guide provides the essential technical knowledge for researchers to safely handle, synthesize, and strategically utilize this compound in their research endeavors.

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